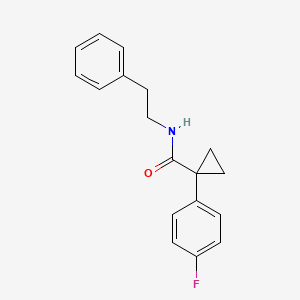

1-(4-fluorophenyl)-N-(2-phenylethyl)cyclopropane-1-carboxamide

説明

特性

IUPAC Name |

1-(4-fluorophenyl)-N-(2-phenylethyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO/c19-16-8-6-15(7-9-16)18(11-12-18)17(21)20-13-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSBJSFKVYMMKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-N-(2-phenylethyl)cyclopropane-1-carboxamide can be synthesized through a multi-step process involving the following key steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be formed via a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

Attachment of the 2-Phenylethyl Group: The 2-phenylethyl group can be attached via a nucleophilic substitution reaction using 2-phenylethylamine and an appropriate leaving group.

Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

化学反応の分析

Types of Reactions: 1-(4-Fluorophenyl)-N-(2-phenylethyl)cyclopropane-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions (e.g., heat, solvent choice).

Major Products Formed:

Oxidation: Carboxylic acids, ketones, and aldehydes.

Reduction: Alcohols and amines.

Substitution: Substituted derivatives with various functional groups.

科学的研究の応用

Chemical Properties and Structure

The compound features a cyclopropane ring with a carboxamide functional group and a fluorophenyl moiety, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 223.20 g/mol. Its structure can be represented as follows:

Inhibition of Cholesterol Absorption

Research has indicated that derivatives of this compound can act as inhibitors of intestinal cholesterol absorption. A notable study demonstrated that a related compound exhibited significant efficacy in reducing liver cholesteryl esters in animal models, achieving an effective dose (ED50) of 0.04 mg/kg/day over a period of seven days . This suggests potential applications in developing treatments for hyperlipidemia and related cardiovascular conditions.

Anticancer Activity

The cyclopropanecarboxamide derivatives have been explored for their anticancer properties. Specifically, they may inhibit certain pathways involved in tumor growth and proliferation. For instance, compounds within this class have been shown to interact with specific protein targets that are critical in cancer signaling pathways, leading to reduced cell viability in vitro .

Neuropharmacological Effects

The compound's structure allows it to cross the blood-brain barrier, making it a candidate for neuropharmacological studies. Preliminary investigations suggest that it may modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions such as depression and anxiety disorders .

Case Studies and Experimental Findings

作用機序

The mechanism of action of 1-(4-fluorophenyl)-N-(2-phenylethyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The cyclopropane ring and the fluorine atom may contribute to the compound’s binding affinity and selectivity for these receptors, leading to its potential therapeutic effects.

類似化合物との比較

1-(4-Fluorophenyl)-N-(2-phenylethyl)cyclopropane-1-carboxamide can be compared with other similar compounds, such as:

1-(4-Chlorophenyl)-N-(2-phenylethyl)cyclopropane-1-carboxamide: This compound has a chlorine atom instead of a fluorine atom, which may affect its chemical reactivity and biological activity.

1-(4-Methylphenyl)-N-(2-phenylethyl)cyclopropane-1-carboxamide: This compound has a methyl group instead of a fluorine atom, which may influence its lipophilicity and pharmacokinetic properties.

1-(4-Bromophenyl)-N-(2-phenylethyl)cyclopropane-1-carboxamide: This compound has a bromine atom instead of a fluorine atom, which may impact its binding affinity and selectivity for molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

生物活性

1-(4-fluorophenyl)-N-(2-phenylethyl)cyclopropane-1-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its impact in pharmacology.

Structure and Composition

The chemical formula for this compound is . It features a cyclopropane ring, which is critical for its biological activity, and substitutions that enhance its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorophenyl derivatives with phenylethylamine under controlled conditions. The reaction often employs coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond, yielding high purity products suitable for biological evaluation .

Research indicates that this compound exhibits notable activity as a dopamine transporter (DAT) ligand. Its structural analogs have shown varying affinities for dopamine and serotonin transporters, suggesting that modifications in the alkyl chain can optimize selectivity and potency .

Pharmacological Effects

The compound has been evaluated for its effects on neurotransmitter systems. Studies demonstrate that it can influence dopaminergic signaling, which is crucial in treating disorders such as Parkinson's disease and schizophrenia . The binding affinity to DAT is particularly significant as it may help in modulating dopamine levels in the brain, potentially alleviating symptoms associated with dopamine dysregulation.

Case Studies

- Dopamine Transporter Selectivity : A study evaluated various analogs of compounds related to this compound. The results indicated that certain modifications led to increased selectivity for the dopamine transporter over serotonin transporters, enhancing their potential therapeutic use .

- Behavioral Studies : In animal models, administration of the compound resulted in observable changes in locomotor activity, suggesting its role in modulating dopaminergic pathways. These findings align with its anticipated use in treating neuropsychiatric conditions .

Data Table: Biological Activity Overview

Q & A

Q. What are the established synthetic routes for 1-(4-fluorophenyl)-N-(2-phenylethyl)cyclopropane-1-carboxamide, and how do reaction conditions influence yield?

Synthesis typically involves cyclopropane ring formation via carbene addition or cyclopropene functionalization. For example, a related cyclopropane-carboxamide derivative was synthesized using N,N-diethyl-1-(4-fluorophenyl)cycloprop-2-ene-1-carboxamide and phenol under BF₃·Et₂O catalysis, yielding 52% after preparative column chromatography (dr 17:1) . Key factors include stoichiometry (4.0 equiv. phenol), solvent choice (chloroform), and purification methods (silica gel chromatography). Lower yields may arise from competing side reactions or incomplete cyclopropane ring closure.

Q. How is the structural integrity of this compound verified in experimental settings?

Structural confirmation relies on spectroscopic and crystallographic methods:

Q. What preliminary biological activities have been reported for cyclopropane-carboxamide derivatives?

Early studies highlight antimicrobial and anticancer potential. For example, 1-cyano-carboxamide cyclopropane derivatives inhibit enzymes like KARI (ketol-acid reductoisomerase), a target in herbicide development . However, activity varies with substituents; fluorophenyl groups enhance bioavailability but may reduce target specificity .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Docking studies using software like AutoDock Vina or Schrödinger Suite can predict binding affinities. For instance, the fluorophenyl moiety’s electronegativity may stabilize π-π interactions with aromatic residues in enzyme active sites. Molecular dynamics simulations further assess stability of ligand-receptor complexes under physiological conditions . Experimental validation via mutagenesis (e.g., replacing Phe residues in target proteins) can resolve discrepancies between predicted and observed activities .

Q. What methodological strategies address contradictions in pharmacological data across studies?

Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). To mitigate:

- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple models (e.g., cancer vs. normal cells) .

- Metabolic stability assays : Use liver microsomes to assess cytochrome P450-mediated degradation, which impacts bioavailability .

- Theoretical frameworks : Link results to established mechanisms (e.g., apoptosis induction vs. oxidative stress) to contextualize findings .

Q. How can reaction pathways be tailored to improve stereochemical control in cyclopropane derivatives?

Chiral auxiliaries or asymmetric catalysis (e.g., Rh₂(OAc)₄ with diazo compounds) enhance enantioselectivity. For example, diastereomeric ratios (dr) of 17:1 were achieved using phenol as a nucleophile under BF₃·Et₂O catalysis . Advanced techniques like cryogenic NMR or time-resolved spectroscopy can monitor intermediates to refine transition-state models .

Methodological and Theoretical Considerations

Q. What experimental designs integrate this compound into multidisciplinary research (e.g., materials science or neuropharmacology)?

- Materials science : Cyclopropane’s strain energy (~27 kcal/mol) can be exploited in polymer cross-linking or photo-responsive materials. Thermogravimetric analysis (TGA) assesses thermal stability .

- Neuropharmacology : Radiolabeling (e.g., ¹⁸F for PET imaging) tracks blood-brain barrier penetration. In vitro assays with neuronal cell lines (e.g., SH-SY5Y) evaluate neurotoxicity or neuroprotective effects .

Q. How should researchers contextualize findings within broader theoretical frameworks?

Align hypotheses with established theories:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。